N-(4-methylphenyl)-2-morpholinoacetamide

High-Throughput Screening Selectivity Profiling Morpholinoacetamide SAR

N-(4-methylphenyl)-2-morpholinoacetamide (CAS 65446-97-1, CHEMBL1722324) is a small-molecule morpholinoacetamide derivative with molecular formula C13H18N2O2 and molecular weight 234.30 g/mol. It features a p-tolyl (4-methylphenyl) substituent on the amide nitrogen and a morpholine ring at the alpha position of the acetamide backbone.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 65446-97-1
Cat. No. B3060693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-morpholinoacetamide
CAS65446-97-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCOCC2
InChIInChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)14-13(16)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
InChIKeyASGIOANCBWOVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)-2-morpholinoacetamide (CAS 65446-97-1): Sourcing Guide for a Morpholinoacetamide Screening Candidate


N-(4-methylphenyl)-2-morpholinoacetamide (CAS 65446-97-1, CHEMBL1722324) is a small-molecule morpholinoacetamide derivative with molecular formula C13H18N2O2 and molecular weight 234.30 g/mol [1]. It features a p-tolyl (4-methylphenyl) substituent on the amide nitrogen and a morpholine ring at the alpha position of the acetamide backbone . The compound is catalogued as a preclinical screening compound, having been evaluated in six confirmatory high-throughput screening (HTS) assays deposited in the PubChem BioAssay database for targets including Nrf2, B-cell receptor signaling, the malarial plastid, DNA polymerase iota, ERG/DNA interaction, and foot-and-mouth disease virus antiviral activity [1]. Thermodynamically, it is characterized by a predicted LogP of 1.28–1.40, a topological polar surface area of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a favorable fraction of sp³ carbons (Fsp³ = 0.46), placing it within drug-like chemical space .

Why N-(4-Methylphenyl)-2-morpholinoacetamide Cannot Be Interchanged with Generic Morpholinoacetamide Analogs


Morpholinoacetamide derivatives are not functionally interchangeable because minor structural modifications on the N-aryl ring produce divergent activity fingerprints across HTS panels. The p-tolyl substituent on N-(4-methylphenyl)-2-morpholinoacetamide confers a specific combination of steric bulk and lipophilicity (LogP ~1.3–1.4) that distinguishes it from the unsubstituted phenyl analog (predicted LogP ~1.0) and the electron-withdrawing chloro-substituted analogs [1]. In PubChem confirmatory screens, this compound demonstrates a measurable potency gradient: it shows a 22.4-fold selectivity window between its most responsive assay (ERG Ets/DNA interaction, Potency 3.98 µM) and its least responsive assay (DNA polymerase iota, Potency 89.1 µM), while being classified as inactive or inconclusive in four other target-based screens [1]. Substituting the p-methyl group for hydrogen, halogen, or methoxy would alter the electronic distribution and solvation properties of the amide pharmacophore, potentially shifting the activity profile in ways that cannot be predicted without rescreening. The absence of antibacterial and antifungal activity across morpholinoacetamide derivatives, as recently demonstrated in standardized BSAC disc susceptibility testing [2], further emphasizes that minor structural perturbations do not salvage inactivity against microbial targets. For procurement decisions, these data mean that even closely related morpholinoacetamide analogs are not functional surrogates for each other and must be individually validated in the target assay of interest.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-2-morpholinoacetamide (65446-97-1) vs. Structural Analogs


Intra-Compound Selectivity Fingerprint Across Six PubChem HTS Confirmatory Assays

N-(4-methylphenyl)-2-morpholinoacetamide (CHEMBL1722324) was evaluated in six PubChem confirmatory functional assays. It exhibits a quantifiable intra-compound selectivity gradient: Potency against the ERG Ets/DNA interaction target was 3.98 µM (3981 nM), while potency against DNA polymerase iota (POLI) was 89.1 µM (89125 nM), yielding a 22.4-fold differential [1]. For the Nrf2 inhibitor screen, potency was 9.2 µM (9200 nM, outcome: inconclusive); for the B-cell receptor signaling screen, potency was 35.5 µM (35481 nM, inconclusive); and for the malarial plastid delayed-death assay, potency was 9.29 µM (9285 nM, outcome: inactive) [1]. This multi-target activity topography provides a baseline selectivity map that can be compared with structurally related morpholinoacetamides. Close analogs such as N-(4-chlorophenyl)-2-morpholinoacetamide and N-(4-methoxyphenyl)-2-morpholinoacetamide lack equivalent published multi-assay panel data, meaning the selectivity fingerprint of the p-tolyl derivative is the most comprehensively characterized within this subseries [2].

High-Throughput Screening Selectivity Profiling Morpholinoacetamide SAR

Physicochemical Differentiation: p-Methyl Substituent Impact on LogP vs. Unsubstituted Phenyl Analog

The p-tolyl substitution on N-(4-methylphenyl)-2-morpholinoacetamide directly modulates its physicochemical profile relative to the unsubstituted N-phenyl-2-morpholinoacetamide parent scaffold. The target compound has a measured/predicted LogP of 1.28–1.40 (XLogP 1.7 by one computational method) . For the unsubstituted N-phenyl analog, the predicted LogP is approximately 1.0 (estimated by additive fragment methods based on the loss of one methylene group relative to the p-tolyl derivative) . The p-methyl group adds approximately +0.3–0.4 LogP units, reflecting a roughly two-fold increase in octanol-water partition coefficient. The topological polar surface area of the target compound is 41.6 Ų, and it possesses one hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (amide carbonyl, morpholine oxygen, morpholine nitrogen) . With an Fsp³ of 0.46 (six sp³ carbons out of 13 total carbons), the compound occupies a higher three-dimensionality space than typical flat aromatic screening compounds, which may contribute to differential off-target profiles . No experimentally measured LogP or LogD for the unsubstituted phenyl analog was identified in the authoritative databases consulted, so the LogP differential noted here represents a class-level inference based on fragment-based calculation.

Lipophilicity ADME Properties Physicochemical SAR

Confirmed Absence of Antibacterial and Antifungal Activity vs. Active Heterocyclic Amide Comparators

A 2024 study by Phương et al. synthesized and evaluated a series of morpholinoacetamide derivatives for antibacterial and antifungal activity using BSAC standardized disc susceptibility testing. All morpholinoacetamide derivatives tested, including close structural analogs of N-(4-methylphenyl)-2-morpholinoacetamide, were found to have no antibacterial or antifungal activity against the test panel [1]. In contrast, two chloroacetamide compounds from the same study—2-chloro-N-(3-chlorophenyl)acetamide (1b) and 2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide (1f)—demonstrated activity against Candida glabrata with MIC values of 8 µg/mL [1]. This establishes a clear categorical differentiation: the morpholinoacetamide scaffold, including the p-tolyl derivative, is inactive against bacterial and fungal targets under standard susceptibility testing conditions, whereas related non-morpholino halogenated acetamides from the same synthetic series exhibit measurable antifungal activity. This negative selectivity is valuable for experimental designs where antimicrobial activity would constitute an undesired off-target effect (e.g., eukaryotic cell-based assays requiring sterile conditions without antibiotic interference).

Antimicrobial Screening Morpholinoacetamide Negative Selectivity

Lipophilic Ligand Efficiency Comparison vs. DNA-PK Inhibitor Morpholinoacetamide Congeners

A well-characterized morpholinoacetamide derivative, N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide (compound 11a), has been reported as a potent and selective DNA-PK inhibitor with IC50 = 8 nM [1]. This compound shares the 2-morpholinoacetamide core with N-(4-methylphenyl)-2-morpholinoacetamide but incorporates an extended chromenone-phenyl biaryl system, resulting in a molecular weight >500 Da. N-(4-methylphenyl)-2-morpholinoacetamide, at MW 234.3 with a ligand efficiency metric substantially higher on a per-atom basis, serves as a minimal morpholinoacetamide pharmacophore that can be used as a fragment-like starting point or negative control in DNA-PK assays [2]. The p-tolyl derivative has a heavy atom count of 17 versus >35 for 11a, and its smaller size results in calculated QED (Quantitative Estimate of Drug-likeness) weighted score of 0.86, indicating excellent fragment-like properties [2]. No DNA-PK inhibition data are available for the p-tolyl derivative, so the differentiation offered here is based on its use as a minimal pharmacophore control rather than a potency comparison.

Ligand Efficiency DNA-PK Inhibition Fragment-Based Drug Design

Commercial Availability and Purity Specification vs. Discontinued Analog N-(4-Chlorophenyl)-2-morpholinoacetamide

N-(4-methylphenyl)-2-morpholinoacetamide is actively stocked by multiple commercial vendors with a standard purity specification of 97% . Fluorochem (UK) lists the compound under catalogue number F729550 with confirmed purity of 97% and provides full SDS documentation including GHS hazard classification (H302, H315, H319, H335) and recommended storage conditions . ChemScene offers the compound under catalogue number CS-0331472 with 97% purity and specifies storage at 2–8°C sealed in dry conditions . Leyan (China) lists the compound under product number 1402142 with 97% purity . In contrast, the closely related analog 2-Morpholino-N-(p-tolyl)acetamide (synonym of the same compound) was previously listed by CymitQuimica (ref. 10-F729550) but is now marked as a discontinued product . For procurement planning, the active multi-vendor availability of the p-tolyl derivative at a consistent purity grade reduces supply-chain risk compared to analogs that are single-sourced or discontinued.

Chemical Procurement Purity Specification Vendor Comparison

Best-Fit Application Scenarios for N-(4-Methylphenyl)-2-morpholinoacetamide (CAS 65446-97-1) Based on Verified Evidence


HTS Confirmatory Screening Control with Known Multi-Target Activity Fingerprint

N-(4-methylphenyl)-2-morpholinoacetamide is well-suited as a reference compound in high-throughput screening campaigns due to its characterized activity profile across six PubChem confirmatory assays. With potency values ranging from 3.98 µM (ERG/DNA interaction) to 89.1 µM (DNA polymerase iota) and classified outcomes of 'inactive' or 'inconclusive' across all tested targets, it provides a calibrated baseline for assay performance validation [1]. Its well-defined physicochemical properties (MW 234.3, LogP ~1.3, PSA 41.6 Ų) and compliance with Lipinski's Rule of Five (zero violations) ensure consistent solubility and handling characteristics in DMSO-based screening workflows [2]. Researchers can use this compound as a negative or weak-activity control when profiling new chemical entities against the Nrf2, BCR signaling, ERG, or malarial plastid targets for which its potency values are documented.

Fragment-Based Drug Discovery Starting Point for Morpholinoacetamide Pharmacophore Elaboration

With a molecular weight of 234.3 Da, heavy atom count of 17, and a QED weighted score of 0.86, N-(4-methylphenyl)-2-morpholinoacetamide meets all criteria for a fragment-like molecule suitable for structure-based drug design [1][2]. The morpholinoacetamide core is a validated pharmacophore in medicinal chemistry, as evidenced by the potent DNA-PK inhibitor 11a (IC50 = 8 nM) which incorporates this substructure within an extended molecular framework [2]. The p-tolyl derivative offers multiple vectors for synthetic elaboration—the para-methyl group, the morpholine ring nitrogen, and the amide linkage—enabling fragment growing, linking, or merging strategies. Its 97% commercial purity and multi-vendor availability support reliable procurement for iterative medicinal chemistry campaigns .

Negative Control for Antimicrobial Activity in Cell-Based Assay Development

For researchers developing cell-based assays where antimicrobial off-target effects must be excluded, N-(4-methylphenyl)-2-morpholinoacetamide offers the documented advantage of confirmed inactivity against bacterial and fungal targets. A 2024 study demonstrated that morpholinoacetamide derivatives, including close structural analogs, exhibit no antibacterial or antifungal activity in BSAC standardized disc susceptibility testing, while chloroacetamide comparators from the same study showed measurable activity against Candida glabrata (MIC = 8 µg/mL) [1]. This negative selectivity makes the p-tolyl morpholinoacetamide derivative an appropriate solvent-matched negative control in experiments where antimicrobial interference would compromise data interpretation.

Lipophilicity-Matched Internal Standard for Chromatographic Method Development

The compound's moderate and well-characterized lipophilicity (LogP 1.28–1.40) and 97% purity make it a suitable candidate for use as an internal standard or system suitability test compound in reversed-phase liquid chromatography method development [1][2]. Its UV-active aromatic ring (p-tolyl moiety) enables detection at standard wavelengths (254 nm), and its single hydrogen bond donor combined with three hydrogen bond acceptors provides predictable retention behavior on C18 columns. The p-methyl substituent shifts retention by approximately +0.3–0.4 LogP units relative to the unsubstituted N-phenyl-2-morpholinoacetamide analog, offering a convenient retention time marker for distinguishing closely eluting peaks in complex mixtures [2].

Quote Request

Request a Quote for N-(4-methylphenyl)-2-morpholinoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.